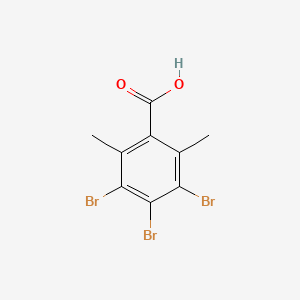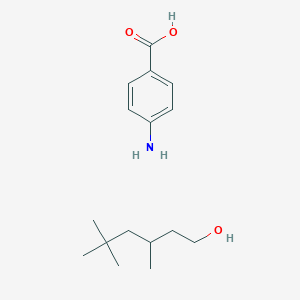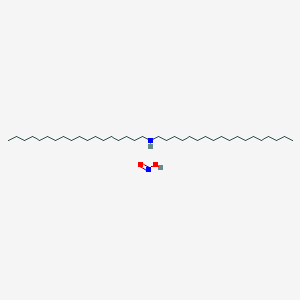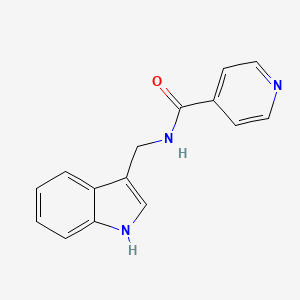
1,2,2-Trichloro-5-methylhex-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichloro-5-methylhex-5-en-3-ol is an organic compound characterized by the presence of three chlorine atoms, a methyl group, and a hydroxyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-5-methylhex-5-en-3-ol typically involves the chlorination of 5-methylhex-5-en-3-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trichloro-5-methylhex-5-en-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 1,2,2-Trichloro-5-methylhex-5-en-3-one.
Reduction: Formation of 1,2,2-Trichloro-5-methylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,2-Trichloro-5-methylhex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,2-Trichloro-5-methylhex-5-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering enzyme activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trichlorohex-5-en-3-ol: Similar structure but lacks the methyl group.
1,2,2-Trichloro-5-methylhexane: Similar structure but lacks the double bond.
1,2,2-Trichloro-5-methylhex-5-en-2-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
1,2,2-Trichloro-5-methylhex-5-en-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63077-32-7 |
|---|---|
Molecular Formula |
C7H11Cl3O |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
1,2,2-trichloro-5-methylhex-5-en-3-ol |
InChI |
InChI=1S/C7H11Cl3O/c1-5(2)3-6(11)7(9,10)4-8/h6,11H,1,3-4H2,2H3 |
InChI Key |
KNYXTDCPRIQUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(CCl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
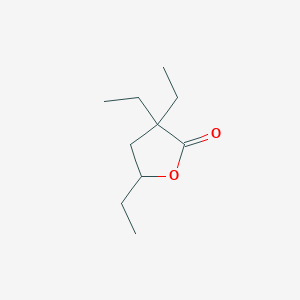
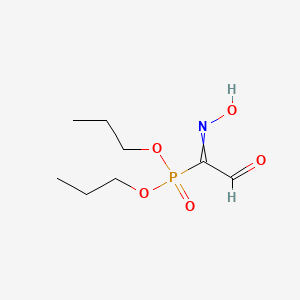

![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
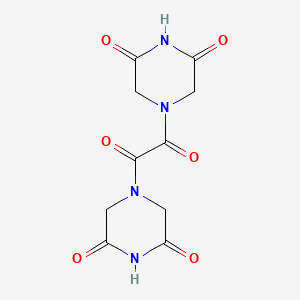
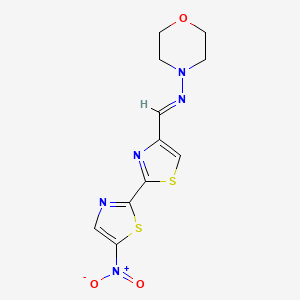
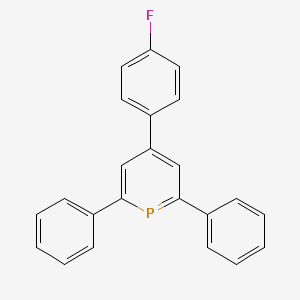
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)

